molecular formula C₁₅H₅D₄FO₂ B1141233 Fluindione CAS No. 1246820-41-6

Fluindione

Cat. No.: B1141233
CAS No.: 1246820-41-6
M. Wt: 244.25
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Mechanism of Action

Target of Action

Fluindione primarily targets the Vitamin K epOxide Reductase Complex Subunit 1 (VKORC1) . VKORC1 is a key enzyme in the vitamin K cycle, which is essential for the activation of several clotting factors in the blood coagulation cascade.

Mode of Action

This compound acts as an inhibitor of VKORC1 . By inhibiting VKORC1, this compound prevents the reduction of vitamin K epoxide to its active form, vitamin K hydroquinone . This active form of vitamin K is a necessary cofactor for the gamma-carboxylation of glutamic acid residues on the N-terminal regions of vitamin K-dependent proteins, including several blood coagulation factors .

Biochemical Pathways

The inhibition of VKORC1 by this compound affects the vitamin K cycle and, consequently, the blood coagulation cascade . The affected coagulation factors include II, VII, IX, and X, as well as the regulatory factors protein C, protein S, and protein Z . The inhibition of these factors reduces the thrombogenicity of clots .

Pharmacokinetics

The pharmacokinetics of this compound is characterized by a monocompartmental model . The clearance of this compound decreases with age and with prior administration of certain medications . The half-life of this compound is notably long, with a median of 69 hours .

Result of Action

The molecular effect of this compound’s action is the prevention of the activation of several coagulation factors, leading to a decrease in blood clot formation . On a cellular level, this results in a reduced ability for blood to clot, which can prevent conditions such as venous thrombosis and pulmonary embolism .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the patient’s age, genetic factors, and the presence of other medications . For instance, certain medications can increase the metabolism of this compound, potentially reducing its effectiveness .

Biochemical Analysis

Biochemical Properties

Fluindione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with clotting factors II, VII, IX, and X . The nature of these interactions involves the inhibition of vitamin K recycling, which is crucial for the synthesis of these clotting factors .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it affects the coagulation pathway in cells, which is a critical cellular process .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a vitamin K antagonist, this compound exerts its effects at the molecular level by inhibiting the recycling of vitamin K, a crucial cofactor for the synthesis of clotting factors .

Metabolic Pathways

This compound is involved in the coagulation metabolic pathway. It interacts with enzymes involved in the synthesis of clotting factors, such as factor II (prothrombin) and factors VII, IX, and X

Subcellular Localization

Given its role in inhibiting vitamin K recycling, which occurs in the endoplasmic reticulum, it is likely that this compound also localizes to this subcellular compartment .

Preparation Methods

Fluindione can be synthesized through various synthetic routes. One common method involves the reaction of 4-fluorobenzaldehyde with phthalic anhydride in the presence of a base to form 4-fluorobenzylidenephthalide. This intermediate is then cyclized to produce this compound . Industrial production methods often involve high-performance liquid chromatography (HPLC) to ensure the purity and quality of the final product .

Scientific Research Applications

Properties

IUPAC Name

2-(4-fluorophenyl)indene-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9FO2/c16-10-7-5-9(6-8-10)13-14(17)11-3-1-2-4-12(11)15(13)18/h1-8,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NASXCEITKQITLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(C2=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1046211
Record name Fluindione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957-56-2
Record name Fluindione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=957-56-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fluindione [INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluindione
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13136
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Record name Fluindione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fluindione
Source European Chemicals Agency (ECHA)
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Record name FLUINDIONE
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Q & A

Q1: What is the mechanism of action of fluindione?

A: this compound is a vitamin K antagonist (VKA) that acts as an anticoagulant by inhibiting the enzyme vitamin K epoxide reductase (VKOR). [] VKOR is crucial for regenerating the active, reduced form of vitamin K, which is essential for the synthesis of active clotting factors II, VII, IX, and X in the liver. [] By inhibiting VKOR, this compound reduces the production of these clotting factors, ultimately leading to anticoagulation. [, ]

Q2: What is the molecular formula and weight of this compound?

A: this compound has the molecular formula C16H12O3 and a molecular weight of 252.27 g/mol. [, ]

Q3: What analytical techniques are commonly used to characterize this compound?

A: High-performance liquid chromatography (HPLC) with UV detection is a widely employed technique for quantifying this compound in biological samples and pharmaceutical formulations. [, ] UV spectrophotometry is another useful technique for characterizing and quantifying this compound, especially in bulk drug substance analysis. [, ]

Q4: How is this compound absorbed and metabolized in the body?

A: this compound is almost completely absorbed from the gastrointestinal tract. [] It is primarily metabolized in the liver by cytochrome P450 enzymes, mainly CYP2C9, with some contribution from CYP1A2 and CYP3A4. [, , , ]

Q5: How do genetic factors influence the response to this compound?

A: Polymorphisms in genes encoding VKORC1 and CYP2C9 significantly influence the individual response to this compound therapy. [, , , ] Patients with certain VKORC1 genotypes may require lower doses of this compound to achieve target anticoagulation levels. [] Additionally, CYP2C9 polymorphisms can affect this compound metabolism, potentially leading to dose adjustments. [, ] Interestingly, unlike with other VKAs like warfarin, CYP2C9 polymorphisms may have a lesser impact on this compound dose requirements in elderly patients. []

Q6: What are the common clinical indications for this compound therapy?

A: this compound is primarily prescribed for the prevention and treatment of thromboembolic events, such as deep vein thrombosis and pulmonary embolism. [, ] It is also utilized for stroke prevention in individuals with atrial fibrillation, particularly in France where it is more commonly prescribed than warfarin. [, , ]

Q7: What are some known drug interactions with this compound?

A: this compound is known to interact with several medications. For instance, co-administration of this compound with medications that inhibit CYP2C9, such as miconazole, can lead to an increase in this compound blood levels and enhance its anticoagulant effect. [] Similarly, high-dose intravenous methylprednisolone has been shown to potentiate the effects of this compound, likely through CYP450 enzyme inhibition. []

Q8: Are there specific adverse effects associated with this compound therapy?

A: Similar to other VKAs, bleeding is a significant concern with this compound use. [, ] Additionally, some individuals may experience hypersensitivity reactions, manifesting as cutaneous, hepatic, or renal disorders. [, , , , , ] These reactions are often associated with fever and eosinophilia. [, , , ]

Q9: Can this compound cause renal complications?

A: this compound has been associated with both acute and chronic nephritis. [, ] While the exact mechanism remains unclear, an immunoallergic reaction is suspected. [, ] Early recognition and this compound withdrawal are crucial for managing these complications. []

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